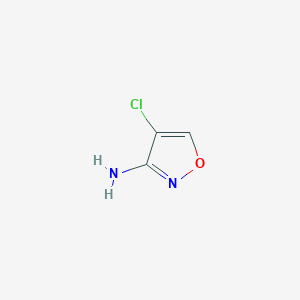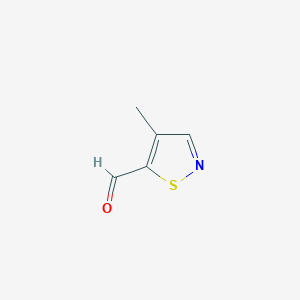![molecular formula C9H10N2O2 B1322424 4,7-ジメトキシ-1H-ピロロ[2,3-c]ピリジン CAS No. 452296-79-6](/img/structure/B1322424.png)
4,7-ジメトキシ-1H-ピロロ[2,3-c]ピリジン
概要
説明
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine is an organic compound with the molecular formula C9H10N2O2. It is a heterocyclic compound containing both pyrrole and pyridine rings, which are fused together.
科学的研究の応用
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
作用機序
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is likely that the compound affects multiple pathways, given its complex structure and potential for diverse interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
生化学分析
Biochemical Properties
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell. Additionally, 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth, differentiation, and survival . By modulating this pathway, 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine can influence cell proliferation and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . It also impacts cellular metabolism by affecting the activity of metabolic enzymes and the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This inhibition can lead to changes in downstream signaling pathways and cellular responses. Additionally, 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and a subsequent decrease in its biological activity . In in vitro and in vivo studies, the long-term effects of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine on cellular function have been observed, including changes in cell proliferation, apoptosis, and metabolic activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethoxyaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and dehydrogenation steps .
Industrial Production Methods
Industrial production methods for 4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-c]pyridine: A structurally related compound with similar chemical properties.
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of methoxy groups at positions 4 and 7, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other pyrrolo[2,3-c]pyridine derivatives and can lead to different pharmacological and chemical properties .
特性
IUPAC Name |
4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-7-5-11-9(13-2)8-6(7)3-4-10-8/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVWTMXLIRALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625941 | |
| Record name | 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452296-79-6 | |
| Record name | 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)


![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)
